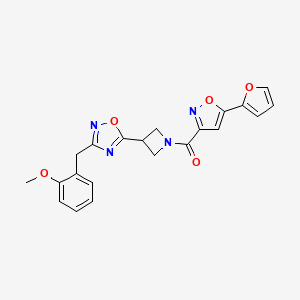
(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest involves functional groups and heterocyclic compounds that are widely studied in the field of organic chemistry due to their diverse biological activities and applications in material science. Isoxazole, oxadiazole, and furan derivatives are known for their utility in pharmaceuticals, agrochemicals, and as materials with specific electronic properties.
Synthesis Analysis
The synthesis of similar compounds often involves multistep organic reactions, including cyclization, condensation, and substitution reactions. A typical approach for synthesizing compounds with isoxazole and oxadiazole rings involves the reaction of appropriate precursors under conditions that promote the formation of these heterocycles. For example, the synthesis of isoxazole and oxadiazole derivatives has been reported through reactions involving N-hydroxy compounds and carboximidoyl chlorides, or via photochemical synthesis using specific irradiation conditions (Bhavanarushi et al., 2016); (Buscemi et al., 2001).
Applications De Recherche Scientifique
Photochemical Synthesis and Reactions
Photochemical Synthesis of Heterocyclic Compounds
A photochemical methodology facilitates the synthesis of 3-amino-5-pentafluorophenyl-1,2,4-oxadiazoles, a category of compounds structurally related to the query compound. This process involves irradiation and results in various derivatives, showcasing the potential of photochemical reactions in synthesizing complex heterocyclic compounds like the one (Buscemi et al., 2001).
Photochemistry of Heterocyclic Compounds
The photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, components of the query compound, has been studied. This research helps understand the photoreaction patterns and potential applications in synthesizing complex molecules, including those containing furan and oxadiazole moieties (Tsuge et al., 1973).
Biological Activities and Pharmaceutical Applications
Antioxidative and Anti-inflammatory Properties
Novel furanyl derivatives from red seaweed exhibit significant antioxidative and anti-inflammatory activities. These activities are relevant for compounds structurally related to the query compound, highlighting their potential in pharmaceutical applications (Makkar & Chakraborty, 2018).
Synthesis of Bioactive Compounds
The synthesis of various potentially bioactive compounds derived from benzofuran derivatives, which are structurally similar to the query compound, indicates the potential of such compounds in medicinal chemistry (Abdel Hafez et al., 2001).
Cytotoxic and Antibacterial Activities
Novel isobenzofuranone derivatives show moderate cytotoxic activity against various cancer cell lines, suggesting the potential therapeutic applications of compounds related to the query compound in cancer treatment (Lan et al., 2014).
DNA Topoisomerases Inhibitory Activities
New benzofurans isolated from Gastrodia elata have shown potent inhibitory activity against DNA topoisomerases I and II. This indicates the potential application of similar compounds, like the query compound, in the development of new treatments for diseases involving DNA replication or repair mechanisms (Lee et al., 2007).
Anticholinesterase Action
Compounds derived from benzofurans exhibit potent anticholinesterase activity. This suggests the potential use of structurally related compounds, like the query compound, in treating conditions like Alzheimer's disease (Luo et al., 2005).
Propriétés
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-27-16-6-3-2-5-13(16)9-19-22-20(30-24-19)14-11-25(12-14)21(26)15-10-18(29-23-15)17-7-4-8-28-17/h2-8,10,14H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPLNASBPUJPKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)C4=NOC(=C4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide](/img/structure/B2487413.png)
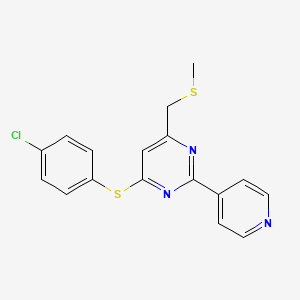
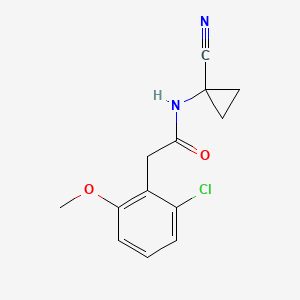
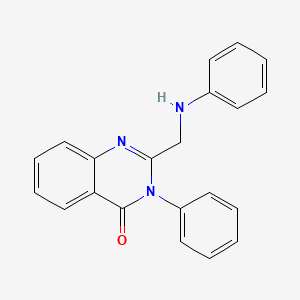
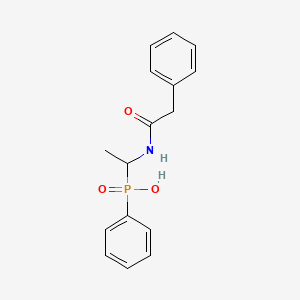
![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)
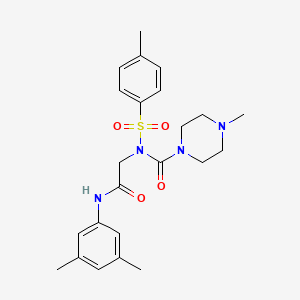
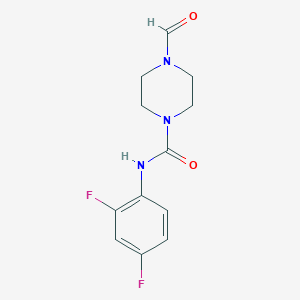
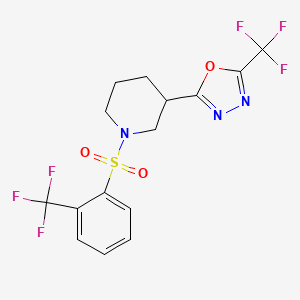
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)
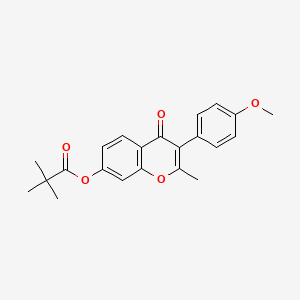
![3-((Benzyloxy)methyl)-6-chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2487430.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2487433.png)